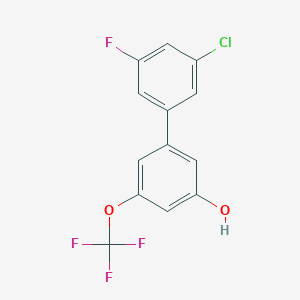
5-(4-Chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95% (also known as 5-(4-chloro-2-methylphenyl)trifluoromethoxyphenol) is a phenolic compound that is widely used in scientific research and industrial applications. It is a colorless to pale yellow liquid with a molecular weight of 270.60 g/mol and a melting point of -55.7 °C. The compound is soluble in water, ethanol, and methanol and is relatively stable under normal conditions. It is commonly used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
5-(4-Chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95% is used in a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions. Additionally, it is used as a reagent in the synthesis of amides and other organic compounds.
作用机制
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95% is not well understood. However, it is believed to act as an electron-withdrawing group, which increases the reactivity of the molecule and facilitates the formation of various organic compounds. Additionally, the trifluoromethoxyphenol group is believed to increase the solubility of the molecule in polar solvents, such as water and ethanol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95% are not well understood. However, it is believed that the compound may act as a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, it is believed to interact with various receptors in the body and may be involved in the regulation of cell signaling pathways.
实验室实验的优点和局限性
The advantages of using 5-(4-Chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments include its low cost, high solubility in polar solvents, and its ability to act as a catalyst in organic reactions. Additionally, it is relatively stable under normal conditions and can be easily synthesized from commercially available reagents. The main limitation of the compound is its unknown biochemical and physiological effects, which may limit its use in certain applications.
未来方向
Given the wide range of applications for 5-(4-Chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95%, there are numerous potential future directions for research. These include further exploration of the compound’s biochemical and physiological effects, as well as its potential use as a catalyst in organic reactions. Additionally, further research could be conducted on the synthesis of the compound and its use in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. Finally, further research could be conducted on the potential use of the compound in the regulation of cell signaling pathways.
合成方法
The synthesis of 5-(4-chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95% can be achieved through the use of a three-step reaction sequence. The first step involves the reaction of 4-chloro-2-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as potassium carbonate. This reaction results in the formation of a trifluoromethanesulfonate ester. The second step involves the reaction of the trifluoromethanesulfonate ester with triethylamine in the presence of methanol, which results in the formation of the desired 5-(4-chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95%. The third step involves the removal of the solvent and other by-products from the reaction mixture.
属性
IUPAC Name |
3-(4-chloro-2-methylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-8-4-10(15)2-3-13(8)9-5-11(19)7-12(6-9)20-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJCBXBDFJMLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686635 |
Source


|
| Record name | 4'-Chloro-2'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261978-71-5 |
Source


|
| Record name | 4'-Chloro-2'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














